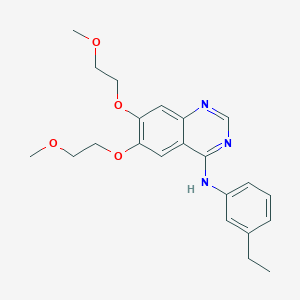

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Beschreibung

Chemical Structure and Mechanism of Action N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, commonly known as erlotinib, is a quinazoline-derived small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Its structure features a 4-quinazolinamine core substituted with bis(2-methoxyethoxy) groups at positions 6 and 7 and a 3-ethynylphenyl moiety at the 4-amino position . Erlotinib competitively inhibits ATP binding to EGFR's intracellular tyrosine kinase domain, thereby blocking autophosphorylation and downstream signaling pathways critical for tumor proliferation, angiogenesis, and apoptosis evasion .

Clinical Applications Erlotinib is approved for treating locally advanced or metastatic non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with EGFR-activating mutations . Its efficacy is attributed to selective EGFR inhibition with an IC50 of 2 nM, significantly lower than first-generation EGFR inhibitors like gefitinib (IC50 = 33 nM) .

Eigenschaften

IUPAC Name |

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQUOVYZADJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Convergent Synthesis via Formamidine Intermediate (Patent WO2007138613A2)

The most efficient route, described in Patent WO2007138613A2, reduces isolation steps and improves overall yield to 71%. The synthesis begins with 3,4-dihydroxybenzaldehyde (Compound II) and proceeds through seven optimized stages:

Table 1: Key Steps in WO2007138613A2 Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | 2-Bromoethyl methyl ether, K₂CO₃, DMF, 100°C | 98% |

| 2 | Aldoxime Formation | NH₂OH·HCl, NaOH, EtOH | 95% |

| 3 | Nitrile Dehydration | Ac₂O, reflux | 92% |

| 4 | Nitration | HNO₃, H₂SO₄, 0–5°C | 89% |

| 5 | Nitro Reduction | H₂, Pd/C, EtOAc | 94% |

| 6 | Formamidine Formation | DMF-DMA, toluene, reflux | 88% |

| 7 | Cyclization & HCl Salt | 3-Ethynylaniline, AcOH, HCl/MeOH | 85% |

Critical advantages include:

-

Step 1 : Direct alkylation of 3,4-dihydroxybenzaldehyde using 2-bromoethyl methyl ether in dimethylformamide (DMF) avoids protective groups, achieving 98% yield.

-

Step 6 : Formamidine intermediate (Compound VIII) facilitates quinazoline ring closure without hazardous oxalyl chloride.

-

Step 7 : Cyclization with 3-ethynylaniline in acetic acid eliminates column chromatography, simplifying scale-up.

Alternative Nitration-Reduction Pathway (Prior Art)

Earlier methods suffered from low yields (56%) during chlorination with POCl₃ and required hydrogenation with PtO₂. For example, nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate with HNO₃/CH₃COOH produced regioisomeric impurities, necessitating costly purification.

Intermediate Characterization and Optimization

3,4-Bis(2-Methoxyethoxy)Benzaldehyde (Compound III)

4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzonitrile (Compound VI)

-

Regioselectivity : Meta-directing nitrile group ensures para-nitration relative to methoxyethoxy substituents.

Final Cyclization and Salt Formation

Quinazoline Ring Closure

Reaction of N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine (VIII) with 3-ethynylaniline in acetic acid at 125°C induces cyclization via nucleophilic aromatic substitution. The mechanism proceeds through:

-

Attack of the aniline’s amine on the formamidine-activated carbon.

-

Elimination of dimethylamine and subsequent ring closure.

Equation :

Hydrochloride Salt Crystallization

Treating erlotinib free base with methanolic HCl yields the hydrochloride salt. Patent EP2168581A9 details polymorph control:

-

Form B : Recrystallization from ethanol/water (4:1) produces stable crystals with X-ray peaks at 2θ = 6.26°, 12.48°, and 20.20°.

Polymorph Characterization and Stability

Table 2: X-ray Diffraction Data for Erlotinib Hydrochloride Polymorphs

| Form | 2θ Peaks (Degrees) | Stability |

|---|---|---|

| A | 5.98, 11.92, 19.85 | Hygroscopic |

| B | 6.26, 12.48, 20.20, 24.46, 26.91 | Non-hygroscopic |

Form B exhibits superior storage stability (>24 months at 25°C) due to tighter crystal packing.

Scalability and Industrial Considerations

Cost Analysis

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Name : N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

- CAS Number : 299912-61-1

- Molecular Formula : C22H27N3O4

- Molecular Weight : 397.47 g/mol

The compound is characterized by a quinazolinamine core structure that is modified with ethyl and methoxyethoxy groups, influencing its pharmacological properties.

Cancer Treatment

This compound has shown promise in the treatment of various cancers due to its ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is often overactive in numerous cancer types, including:

- Non-small cell lung cancer (NSCLC)

- Breast cancer

- Pancreatic cancer

- Head and neck cancers

The compound functions as an EGFR inhibitor, which can induce apoptosis in cancer cells and inhibit tumor growth. Studies have documented its efficacy in inducing differentiation of tumor cells and preventing metastasis .

Hyperproliferative Disorders

Beyond cancer, this compound has potential applications in treating other hyperproliferative conditions such as:

- Psoriasis

- Benign prostatic hyperplasia

By modulating the pathways that lead to excessive cell proliferation, it may serve as a therapeutic agent for these conditions .

Case Study 1: Efficacy in NSCLC

A study highlighted the effectiveness of this compound in a cohort of patients with NSCLC. Patients treated with this compound exhibited significant tumor reduction and improved survival rates compared to those receiving standard chemotherapy. The study emphasized the importance of personalized medicine approaches that consider EGFR status when administering this treatment .

Case Study 2: Treatment of Skin Disorders

In a clinical trial involving patients with psoriasis, the compound demonstrated a marked reduction in lesion severity and improved quality of life scores. The results supported its use as an adjunct therapy for managing chronic skin conditions associated with hyperproliferation .

Comparative Analysis of Polymorphs

The compound exists in multiple polymorphic forms (polymorph A and B), which exhibit different solubility profiles and bioavailability characteristics. These differences can significantly impact therapeutic efficacy and patient outcomes. A summary table comparing these polymorphs is provided below:

| Polymorph | Solubility | Administration Route | Therapeutic Use |

|---|---|---|---|

| A | Lower solubility | Oral | General cancer treatment |

| B | Higher solubility | Parenteral | Targeted therapy for advanced cancers |

Wirkmechanismus

The mechanism of action of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as proliferation and survival, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Erlotinib belongs to the quinazoline class of EGFR inhibitors. Key analogues include:

Key Findings :

- Potency : Erlotinib exhibits ~16-fold greater potency than gefitinib against EGFR, attributed to its bis(2-methoxyethoxy) groups enhancing binding affinity .

- Selectivity : Erlotinib shows minimal activity against other tyrosine kinases (e.g., HER2, IGF-1R) at therapeutic doses, reducing off-target toxicity .

- Solubility : Erlotinib’s mesylate salts (e.g., polymorphs A, B, C) demonstrate superior aqueous solubility (up to 10 mg/mL) compared to hydrochloride forms (1–2 mg/mL), facilitating oral bioavailability.

Physicochemical Properties and Polymorphism

Erlotinib’s efficacy and stability are influenced by its crystalline forms:

- Hydrochloride β-modification : Melting point 212.4°C; characterized by distinct X-ray diffraction peaks (e.g., d-spacing 16.707 Å, intensity 100%).

- Mesylate polymorphs: Polymorph B: Stable at room temperature; melting point 142–144°C. Polymorph C: Non-hygroscopic; resistant to thermal degradation. These polymorphs enable tailored formulations for enhanced shelf-life and dissolution rates.

Biologische Aktivität

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound exhibits potential biological activity, particularly in the context of cancer treatment, due to its ability to interact with specific molecular targets such as tyrosine kinases.

The biological activity of this compound is primarily attributed to its ability to inhibit certain tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the compound may induce apoptosis (programmed cell death) in cancer cells, thereby serving as a potential anticancer agent .

Therapeutic Applications

Research indicates that this compound may be effective against various hyperproliferative disorders, including different types of cancers such as non-small cell lung cancer (NSCLC), melanoma, and colorectal cancer. The compound has been shown to induce differentiation in tumor cells, which can be a critical factor in cancer treatment strategies .

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, it has been tested against NSCLC and shown to reduce cell viability significantly at certain concentrations.

- Polymorphic Forms : The compound exists in various polymorphic forms, which can influence its solubility and bioavailability. The hydrochloride form is preferred for solid administration due to its stability and effectiveness in oral formulations .

- Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents. For example, studies are exploring its efficacy when used alongside immunotherapy drugs for enhanced antitumor activity .

Summary of Key Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Significant cytotoxicity against NSCLC and other cancer cell lines. |

| Polymorphism | Hydrochloride form shows better stability and solubility compared to mesylate forms. |

| Combination Therapy | Potential enhancement of antitumor effects when combined with immunotherapeutic agents. |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine?

Answer:

The synthesis of quinazolinamine derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, similar compounds are synthesized via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ as catalysts, with K₂CO₃ as a base in dioxane-water solvent systems . Key steps include:

- Precursor preparation : Reacting trichlorotriazine with substituted phenols.

- Coupling conditions : Optimizing catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂) and reaction time (12–24 hours).

- Purification : Column chromatography or recrystallization to isolate the product.

Reference Table :

| Parameter | Example Value | Source |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | |

| Ligand | PCy₃ | |

| Solvent | Dioxane-water | |

| Base | K₂CO₃ |

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Standard characterization methods include:

- Melting point determination : Reported as 154–157°C .

- Spectroscopic analysis : ¹H/¹³C NMR for functional group verification, HPLC for purity (>95%).

- Mass spectrometry : Confirm molecular weight (393.44 g/mol) .

Note : Discrepancies in melting points between batches may indicate impurities; repeat recrystallization or use preparative HPLC.

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization strategies:

- Catalyst screening : Test Pd(OAc)₂ or Pd(dba)₂ as alternatives to PdCl₂(PPh₃)₂ .

- Solvent optimization : Replace dioxane with DMF or THF for better solubility.

- Stoichiometry adjustment : Increase boronic acid equivalents (e.g., 2.2 equiv.) to drive coupling completion.

- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics.

Advanced: How to resolve contradictions in reported toxicological data?

Answer:

Conflicting toxicity data (e.g., acute oral toxicity Category 4 in vs. incomplete data in ) require:

- In vitro assays : MTT assays on HepG2 cells to assess cytotoxicity.

- In vivo validation : Acute toxicity studies in rodents (OECD 423 guidelines).

- Dose-response analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies.

Advanced: How to design in vivo studies considering physicochemical properties?

Answer:

- Solubility : Use co-solvents (e.g., PEG-400) due to low aqueous solubility (inferred from methoxyethoxy groups).

- Dosing : Calculate based on molecular weight (393.44 g/mol) and LD₅₀ data (if available).

- Stability : Store at 2–8°C (stable under recommended conditions ).

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation ).

- Spill management : Collect solid material with absorbent pads; avoid water release .

Advanced: How to assess stability under experimental conditions?

Answer:

- Stress testing : Expose to pH 1–13 buffers, UV light, or 40–60°C for 1–7 days.

- Analytical monitoring : Track degradation via HPLC-MS; identify products like quinazoline oxides .

- Storage : Use amber vials under nitrogen to prevent oxidation.

Basic: What are the known hazards associated with this compound?

Answer:

- GHS hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced: What analytical methods detect degradation products?

Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients; monitor for peaks corresponding to demethylated or oxidized derivatives.

- TGA/DSC : Detect thermal decomposition products (e.g., CO, NOx) .

Advanced: How to investigate the compound’s mechanism of action?

Answer:

- Kinase inhibition assays : Test against EGFR or HER2 kinases (quinazolinamines are known inhibitors).

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.

- Transcriptomics : RNA-seq to identify downstream signaling pathways in treated cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.